

# Unraveling the Downfall of a Promising Diabetes Drug: The Case of TAK-875

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | LY3104607 |           |  |  |
| Cat. No.:            | B608736   | Get Quote |  |  |

The clinical development of fasiglifam (TAK-875), a once-promising oral medication for type 2 diabetes, was halted in Phase III trials due to significant concerns about liver safety. This decision, made by Takeda Pharmaceutical Company in December 2013, underscored the critical importance of a favorable risk-benefit profile for new therapeutic agents, particularly in a well-served market like diabetes care. This guide provides a detailed comparison of TAK-875 with other G protein-coupled receptor 40 (GPR40) agonists and established diabetes therapies, supported by experimental data and methodologies, to offer insights for researchers and drug development professionals.

The termination of the TAK-875 program was prompted by the observation of a higher incidence of elevated liver enzymes in patients receiving the drug compared to placebo.[1][2] Specifically, in a large cardiovascular outcomes trial, the incidence of alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels three times or more the upper limit of normal (ULN) was 2.1% for fasiglifam versus 0.5% for placebo.[1][2] More concerning was the 0.31% incidence of ALT or AST levels ten times or more the ULN with fasiglifam, compared to just 0.06% with placebo.[1][2] This unacceptable risk of drug-induced liver injury (DILI) led to the conclusion that the potential benefits of TAK-875 did not outweigh its risks.[3][4]

### The Mechanism of TAK-875 and the Quest for Alternatives

TAK-875 is a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic beta-cells. Its activation by fatty acids potentiates glucose-



stimulated insulin secretion. TAK-875 was designed to mimic this effect, thereby improving glycemic control in patients with type 2 diabetes.[5][6] The allure of GPR40 agonists lay in their glucose-dependent mechanism of action, which promised a lower risk of hypoglycemia compared to older insulin secretagogues like sulfonylureas.[7]

Following the discontinuation of TAK-875, the development of several other GPR40 agonists was also halted, raising questions about a potential class-wide toxicity issue. However, emerging evidence suggests that the liver injury associated with TAK-875 may be compound-specific rather than a universal problem for all GPR40 agonists.[6][8]

# Comparative Analysis of GPR40 Agonists and Other Antidiabetic Drugs

To understand the clinical landscape and the challenges faced by TAK-875, a comparison with other GPR40 agonists and established therapies is crucial.

**Efficacy Comparison** 

| Drug/Class           | Mechanism of Action | Change in HbA1c from Baseline                                                                          | Reference |
|----------------------|---------------------|--------------------------------------------------------------------------------------------------------|-----------|
| TAK-875 (fasiglifam) | GPR40 Agonist       | -0.57% (25 mg),<br>-0.83% (50 mg) vs.<br>+0.16% (placebo) at<br>24 weeks                               | [9][10]   |
| Sitagliptin          | DPP-4 Inhibitor     | -0.94% vs0.32%<br>(placebo) at 24 weeks<br>(pooled analysis)                                           | [11]      |
| Empagliflozin        | SGLT2 Inhibitor     | -0.66% (10 mg),<br>-0.73% (25 mg) vs.<br>placebo at 24 weeks<br>(pooled analysis in<br>Asian patients) | [12]      |

#### **Safety Comparison: Focus on Liver Safety**



| Drug/Class                                   | Incidence of ALT ≥<br>3x ULN                                                                                            | Other Key Adverse<br>Events                                                          | Reference |
|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| TAK-875 (fasiglifam)                         | 2.1% vs. 0.5%<br>(placebo)                                                                                              | Increased risk of significant liver enzyme elevations                                | [1][2]    |
| Other GPR40<br>Agonists (e.g.,<br>CPL207280) | Preclinical studies suggest lower hepatotoxicity potential compared to TAK-875                                          | Data from human<br>trials is limited due to<br>early termination of<br>most programs | [6][8]    |
| Sitagliptin                                  | Overall safety and tolerability similar to placebo; no specific liver safety signal identified in large pooled analyses | Low risk of hypoglycemia when used as monotherapy or with metformin                  | [11]      |
| Empagliflozin                                | No increased risk of<br>liver injury identified in<br>Phase 3 trials                                                    | Increased risk of<br>genital mycotic<br>infections and urinary<br>tract infections   | [12][13]  |

# Experimental Protocols TAK-875 Phase III Cardiovascular Outcomes Safety Trial (Illustrative)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]
- Participants: Patients with type 2 diabetes and a history of or at high risk for cardiovascular disease.
- Intervention: Patients were randomized to receive fasiglifam or placebo in addition to their existing diabetes medications.



- Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
- Safety Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) was a critical component of the safety assessment. An independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC) were in place to review unblinded safety data.[3]

### Preclinical Hepatotoxicity Assessment of GPR40 Agonists

- In Vitro Assays:
  - Hepatocyte Viability: Primary human hepatocytes or cell lines like HepG2 are incubated with varying concentrations of the drug to assess cytotoxicity.[8]
  - Bile Salt Export Pump (BSEP) Inhibition: This assay evaluates the potential of the drug to inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic liver injury.[14]
  - Mitochondrial Toxicity: Assays like measuring oxygen consumption rate in isolated mitochondria or intact cells are used to determine if the drug impairs mitochondrial function.[10][14]
  - Metabolic Profiling: Identification of drug metabolites, such as reactive acyl glucuronides,
     that may contribute to toxicity.[8][10]
- In Vivo Studies: Repeated-dose toxicity studies in animal models (e.g., rats, dogs) to evaluate for signs of liver injury through histopathology and measurement of serum biomarkers (ALT, AST, bilirubin).[8][14]

# Signaling Pathways and Mechanisms of Toxicity GPR40 Signaling Pathway in Pancreatic Beta-Cells









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials |
   Semantic Scholar [semanticscholar.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Figure 4 from Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury | Semantic Scholar [semanticscholar.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40
  Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and
  LY2922470). | Semantic Scholar [semanticscholar.org]
- 5. Efficacy and safety of the SGLT2 inhibitor empagliflozin versus placebo and the DPP-4 inhibitor linagliptin versus placebo in young people with type 2 diabetes (DINAMO): a multicentre, randomised, double-blind, parallel group, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower hepatotoxicity risk in Xelaglifam, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Sitagliptin in Hispanic/Latino Patients with Type 2 Diabetes: A Pooled Analysis from Ten Randomized, Placebo-Controlled Phase 3 Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of empagliflozin in patients with type 2 diabetes from Asian countries: pooled data from four phase III trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Unraveling the Downfall of a Promising Diabetes Drug: The Case of TAK-875]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608736#why-was-the-clinical-development-of-tak-875-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com